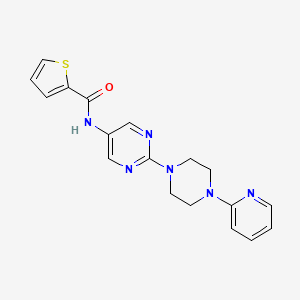

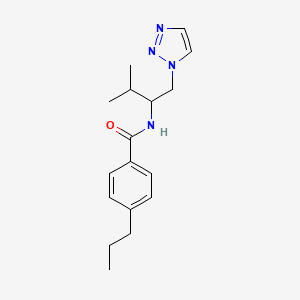

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperazine ring, and a thiophene ring . It’s likely that this compound could have potential applications in medicinal chemistry, given the presence of these functional groups which are often found in pharmaceutical compounds .

Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

Researchers have synthesized novel heterocyclic compounds derived from N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide and similar structures, exploring their potential as anti-inflammatory and analgesic agents. These compounds have been evaluated for their COX-1/COX-2 inhibitory activities, showing promising results in analgesic and anti-inflammatory activities. This research opens up new avenues for the development of therapeutic agents targeting inflammation and pain management (Abu‐Hashem et al., 2020).

Anti-angiogenic and DNA Cleavage Studies

A study on N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, closely related to the compound , revealed significant anti-angiogenic and DNA cleavage activities. These derivatives blocked the formation of blood vessels in vivo and exhibited differential migration and band intensities in DNA binding/cleavage assays. This suggests their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Heterocyclic Synthesis

The utility of related compounds in the synthesis of various heterocyclic systems has been demonstrated. These systems include thienopyrimidinone, thienopyridine, and pyridothienoxazinone derivatives. The reactions with secondary amines and other nitrogen nucleophiles afford substituted derivatives, showcasing the versatility of these compounds in constructing new heterocyclic molecules (Madkour et al., 2010).

Synthesis of Polyamides

Another application involves the synthesis of polyamides containing uracil and adenine, derived from 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methylsuccinic acid and 2-(6-aminopurin-9-yl)methylsuccinic acid. These polyamides, containing the pyrimidine structure similar to this compound, have potential applications in materials science due to their water solubility and unique properties (Hattori & Kinoshita, 1979).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6OS/c25-17(15-4-3-11-26-15)22-14-12-20-18(21-13-14)24-9-7-23(8-10-24)16-5-1-2-6-19-16/h1-6,11-13H,7-10H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDFDDAMXJZMCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(2,4-difluorophenyl)sulfanyl]prop-2-enoate, trans](/img/structure/B2608037.png)

![Methyl 4,5-dimethyl-2-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2608046.png)

![N-[3-(methylsulfanyl)propyl]pyridin-3-amine dihydrochloride](/img/structure/B2608047.png)

![2-[(5-nitropyridin-2-yl)amino]propanoic Acid](/img/structure/B2608050.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-chloro-4-nitrobenzamide](/img/structure/B2608059.png)